molecular formula C15H13ClN2O3S B5725959 2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide

Cat. No. B5725959
M. Wt: 336.8 g/mol
InChI Key: NCUTWTCWEXYCQL-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)thio]-N-(3-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBTA and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of CBTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cancer cells and bacteria. CBTA has been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. In addition, CBTA has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
CBTA has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, CBTA has been shown to induce apoptosis, or programmed cell death, by activating specific pathways. In bacteria, CBTA has been shown to disrupt cell wall synthesis, leading to cell death. CBTA has also been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines.

Advantages and Limitations for Lab Experiments

CBTA has several advantages for lab experiments, including its high purity and stability. CBTA can be easily synthesized using a specific method, and its purity can be increased using various purification techniques. However, CBTA also has limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling CBTA and use appropriate safety measures.

Future Directions

There are several future directions for research on CBTA, including the development of new drugs for cancer and bacterial infections, the study of CBTA's potential applications in material science, and the investigation of CBTA's mechanism of action. Researchers may also explore the use of CBTA in combination with other compounds to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, CBTA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBTA can be synthesized using a specific method and has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. CBTA has several advantages for lab experiments, including its high purity and stability, but also has limitations, including its low solubility in water and potential toxicity. There are several future directions for research on CBTA, including the development of new drugs and the investigation of CBTA's mechanism of action.

Synthesis Methods

The synthesis of CBTA involves several steps, starting with the reaction of 2-chlorobenzyl chloride with sodium thioacetate to produce 2-(2-chlorobenzylthio) acetic acid. This intermediate product is then reacted with 3-nitrobenzoyl chloride to produce CBTA. The yield of CBTA is around 70%, and the purity can be increased using various purification techniques.

Scientific Research Applications

CBTA has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, CBTA has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. CBTA has been shown to inhibit the growth of cancer cells and bacteria, making it a potential candidate for the development of new drugs. In material science, CBTA has been studied for its ability to form self-assembled monolayers on various surfaces, which can be used for the development of biosensors and other devices.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-14-7-2-1-4-11(14)9-22-10-15(19)17-12-5-3-6-13(8-12)18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUTWTCWEXYCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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